molecular formula C20H30O4 B1243602 Phorbasin B

Phorbasin B

Cat. No. B1243602
M. Wt: 334.4 g/mol
InChI Key: MJIIVQGCRUVUTN-KRESHKLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorbasin B is a natural product found in Phorbas with data available.

Scientific Research Applications

Novel Diterpene Discovery

Phorbasin B, along with Phorbasin C, were first identified as novel diterpenes from a southern Australian marine sponge, Phorbas species. These compounds are notable for their unique carbon skeleton, which was a new discovery at the time (McNally & Capon, 2001).

Structural Innovation and Biochemical Pathways

Further research into the Phorbas species yielded additional novel compounds, including phorbasins D-F. These compounds are significant for being the first reported examples of terpenyl-taurines linked via an amine moiety. This discovery also included phorbasins E and F, which incorporate an unprecedented heterocycle, suggesting innovative biochemical pathways in marine organisms (Zhang & Capon, 2008).

Inhibition of Yeast-to-Hypha Transition in Candida Albicans

A study on phorbasin H, another diterpene acid from the marine sponge Phorbas sp., found that it inhibits the yeast-to-hypha transition in Candida albicans, a crucial aspect in the pathogenicity of this yeast. This compound did not inhibit yeast cell growth but notably inhibited filamentous growth, impacting the cAMP–Efg1 pathway in Candida albicans (Lee et al., 2013).

Cytotoxic Activity

Research into Phorbas sp. has also led to the identification of phorbasins G-K, which revealed aspects of the phorbasin pharmacophore, contributing to understanding of their cytotoxic properties. This is critical for exploring potential applications in cancer therapy or other medical fields where targeted cytotoxic activity is beneficial (Zhang et al., 2008).

properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(4S,5S,6R)-5-[(2E,4E,7Z)-6,10-dimethylundeca-2,4,7-trien-2-yl]-4,6-dihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H30O4/c1-13(2)7-5-8-14(3)9-6-10-15(4)18-17(22)11-16(12-21)19(23)20(18)24/h5-6,8-11,13-14,17-18,20-22,24H,7,12H2,1-4H3/b8-5-,9-6+,15-10+/t14?,17-,18-,20+/m0/s1

InChI Key

MJIIVQGCRUVUTN-KRESHKLDSA-N

Isomeric SMILES

CC(C)C/C=C\C(C)/C=C/C=C(\C)/[C@H]1[C@H](C=C(C(=O)[C@@H]1O)CO)O

Canonical SMILES

CC(C)CC=CC(C)C=CC=C(C)C1C(C=C(C(=O)C1O)CO)O

synonyms

phorbasin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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